2-(Oxolan-2-ylmethyl)isoindole-1,3-dione
Overview
Description
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and an isoindole dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with isoindole dione precursors. One common method involves the use of tetrahydro-2-furanylmethyl chloride and isoindole-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydrofuran ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, (tetrahydro-2-furanyl)methyl ester: This compound shares the tetrahydrofuran ring but differs in its ester functional group.
Tetrahydro-2-methylfuran: Similar in structure but lacks the isoindole dione moiety.
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: Contains a tetrahydrofuran ring and an amine group.
Uniqueness
2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of the tetrahydrofuran ring and isoindole dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
ZNBXDWLLIYOFNP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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